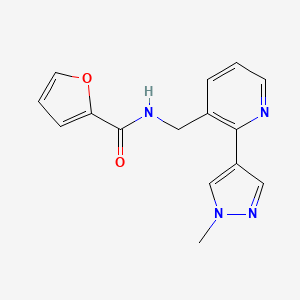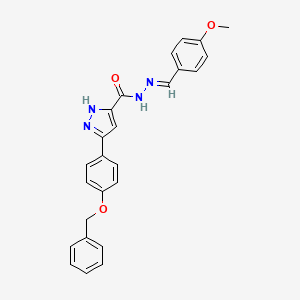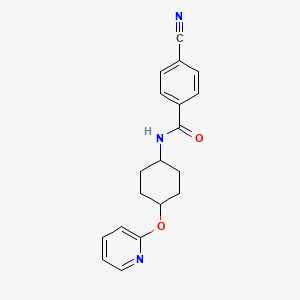![molecular formula C11H16N2O3 B2453843 1-[3-(Morpholine-4-carbonyl)azetidin-1-yl]prop-2-en-1-one CAS No. 2361658-12-8](/img/structure/B2453843.png)
1-[3-(Morpholine-4-carbonyl)azetidin-1-yl]prop-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[3-(Morpholine-4-carbonyl)azetidin-1-yl]prop-2-en-1-one is a synthetic organic compound that features a morpholine ring, an azetidine ring, and a propenone moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(Morpholine-4-carbonyl)azetidin-1-yl]prop-2-en-1-one typically involves the reaction of morpholine with an appropriate azetidine derivative under controlled conditions. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the azetidine ring. The propenone moiety is introduced through a subsequent reaction with an appropriate acylating agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
化学反应分析
Types of Reactions
1-[3-(Morpholine-4-carbonyl)azetidin-1-yl]prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the propenone moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted azetidine or propenone derivatives.
科学研究应用
1-[3-(Morpholine-4-carbonyl)azetidin-1-yl]prop-2-en-1-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds.
Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as an anticancer agent.
Industrial Applications: It is explored for its use in the development of new materials and catalysts.
作用机制
The mechanism of action of 1-[3-(Morpholine-4-carbonyl)azetidin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit tubulin polymerization, leading to disruption of microtubule dynamics and cell cycle arrest . The exact pathways and targets depend on the specific biological context and the modifications made to the compound.
相似化合物的比较
Similar Compounds
3-(Prop-1-en-2-yl)azetidin-2-one: Shares the azetidine ring and propenone moiety but lacks the morpholine ring.
3-Allylazetidin-2-one: Similar structure with an allyl group instead of the morpholine ring.
3-(Buta-1,3-dien-1-yl)azetidin-2-one: Contains a butadiene moiety instead of the morpholine ring.
Uniqueness
1-[3-(Morpholine-4-carbonyl)azetidin-1-yl]prop-2-en-1-one is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. The morpholine ring can enhance the compound’s solubility and ability to interact with biological targets, making it a valuable scaffold in drug design.
属性
IUPAC Name |
1-[3-(morpholine-4-carbonyl)azetidin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3/c1-2-10(14)13-7-9(8-13)11(15)12-3-5-16-6-4-12/h2,9H,1,3-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKDLTKHFJXGNGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CC(C1)C(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-(Trifluoromethyl)benzyl]cyclopropanamine hydrochloride](/img/structure/B2453762.png)




![methyl 3-(N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)thiophene-2-carboxylate](/img/structure/B2453773.png)
![1-(4-methylpiperidin-1-yl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B2453775.png)
![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-methyl-N-(3-methylphenyl)acetamide](/img/structure/B2453777.png)
![2,2-DIMETHYL-N-[4-(3-PHENYLADAMANTAN-1-YL)PHENYL]PROPANAMIDE](/img/structure/B2453778.png)
![(2E)-3-[3-bromo-5-methoxy-4-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethoxy)phenyl]prop-2-enoic acid](/img/structure/B2453780.png)
![Ethyl (5S,7S)-7-(difluoromethyl)-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2453781.png)
![3-[(1,1-Dioxothiolan-3-yl)carbamoylamino]propanoic acid](/img/structure/B2453782.png)
![N-cyclohexyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxamide](/img/structure/B2453783.png)
